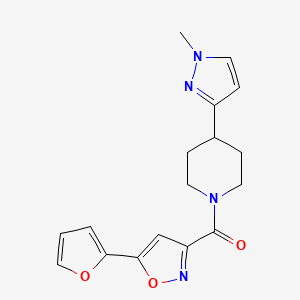

(5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-20-7-6-13(18-20)12-4-8-21(9-5-12)17(22)14-11-16(24-19-14)15-3-2-10-23-15/h2-3,6-7,10-12H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXSBGVQKGBVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a combination of several key structural elements:

- Isoxazole ring : Known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.

- Furan moiety : Often associated with various biological activities, including antioxidant effects.

- Piperidine ring : Commonly found in many pharmaceuticals, contributing to the compound's potential therapeutic effects.

Predicted Biological Activities

Based on its structural components, the compound is predicted to exhibit a range of biological activities:

- Antimicrobial Activity : The presence of the isoxazole and furan rings suggests potential antibacterial properties, similar to those observed in sulfonamide antibiotics.

- Anticancer Potential : Preliminary computational studies indicate that the compound may interact with various biological targets involved in cancer cell signaling pathways, potentially inhibiting tumor growth .

- Anti-inflammatory Effects : Compounds with furan and isoxazole moieties are often linked to anti-inflammatory actions, which could be beneficial in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methodologies include:

- Formation of the isoxazole ring : This can be achieved through cyclization reactions involving suitable precursors.

- Coupling reactions : The furan and piperidine components are coupled under specific conditions using various reagents like organolithium or Grignard reagents.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The following table summarizes some related compounds and their activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylisoxazole | Isoxazole ring | Antimicrobial |

| Furosemide | Furan ring | Diuretic |

| Sulfanilamide | Sulfonamide group | Antibacterial |

The unique combination of functional groups in This compound may lead to distinct pharmacological profiles compared to these structurally similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, which share structural similarities with our compound, in various therapeutic applications:

- Antitumor Activity : Research has shown that pyrazole derivatives exhibit significant inhibitory activity against key oncogenes and enzymes involved in cancer progression, such as BRAF(V600E) and EGFR .

- Antimicrobial Studies : In vitro assays have confirmed the antimicrobial efficacy of similar compounds against a range of pathogens, suggesting that our compound may also possess similar properties .

- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how these compounds interact with target proteins, revealing potential mechanisms of action that warrant further investigation .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing isoxazole and furan rings often exhibit antimicrobial properties. For example, studies on similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar antimicrobial activity warrants further investigation.

Anticancer Activity

Compounds with structural similarities have been explored for their anticancer properties. The incorporation of piperidine and pyrazole moieties has been linked to enhanced cytotoxicity against cancer cell lines . This suggests that (5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone might also possess similar anticancer effects.

Neuropharmacological Effects

The piperidine structure in this compound may contribute to neuropharmacological activities. Research into related compounds has shown promise in treating neurological disorders, indicating that this compound could be explored for its potential effects on the central nervous system .

Case Studies and Research Findings

Preparation Methods

Isoxazole Fragment Synthesis

The 5-(furan-2-yl)isoxazole-3-carboxylic acid is synthesized via a 1,3-dipolar cycloaddition between a furan-substituted nitrile oxide and a β-keto ester derivative. Nitrile oxides are typically generated in situ from hydroxylamine derivatives under oxidative conditions.

Piperidine Fragment Functionalization

The 4-(1-methyl-1H-pyrazol-3-yl)piperidine requires introducing the pyrazole ring at the 4-position of the piperidine. This is achieved through a palladium-catalyzed coupling reaction between a halogenated piperidine precursor and a pyrazole boronic acid, as demonstrated in analogous Suzuki-Miyaura couplings.

Stepwise Synthesis of 5-(Furan-2-yl)Isoxazole-3-Carboxylic Acid

Preparation of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield furan-2-carbonyl chloride, followed by reaction with hydroxylamine hydrochloride to form the corresponding hydroxamic acid.

Nitrile Oxide Generation and Cycloaddition

The hydroxamic acid undergoes oxidation with sodium hypochlorite (NaOCl) to generate the nitrile oxide, which participates in a 1,3-dipolar cycloaddition with ethyl propiolate. This reaction proceeds at 0–5°C for 4 hours, yielding ethyl 5-(furan-2-yl)isoxazole-3-carboxylate (Table 1).

Table 1: Optimization of Cycloaddition Conditions

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOCl/EtOAc | 0–5 | 78 | 95 |

| NCS/DIPEA | 25 | 65 | 89 |

| Pb(OAc)₄ | -10 | 72 | 92 |

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 50°C for 2 hours, achieving quantitative conversion to the carboxylic acid.

Synthesis of 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

Piperidine Ring Functionalization

A Boc-protected 4-bromopiperidine is subjected to Suzuki-Miyaura coupling with 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The reaction uses Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base in dioxane/water (10:1) at 80°C for 12 hours.

Table 2: Catalytic Systems for Pyrazole Coupling

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| Pd(OAc)₂/XPhos | CsF | THF | 78 |

| NiCl₂(dppf) | K₃PO₄ | DMF | 62 |

Deprotection and Isolation

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, yielding the free piperidine as a hydrochloride salt after neutralization.

Methanone Bridge Formation

Carboxylic Acid Activation

The 5-(furan-2-yl)isoxazole-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DCM. This forms an active ester intermediate, which reacts with 4-(1-methyl-1H-pyrazol-3-yl)piperidine under nitrogen atmosphere at 25°C for 24 hours.

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 1:1) to yield the title compound in 72% purity. Final recrystallization from ethanol/water (3:1) enhances purity to 98%, as confirmed by HPLC and ¹H NMR.

Table 3: Coupling Reagent Efficiency

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 24 | 68 |

| DCC/DMAP | THF | 48 | 55 |

| HATU/DIEA | DMF | 12 | 73 |

Alternative Synthetic Routes and Mechanistic Insights

Friedel-Crafts Acylation Strategy

An alternative approach involves reacting 4-(1-methyl-1H-pyrazol-3-yl)piperidine with 5-(furan-2-yl)isoxazole-3-carbonyl chloride in the presence of aluminum chloride (AlCl₃). However, this method results in lower yields (45%) due to side reactions at the furan oxygen.

Solid-Phase Synthesis

Immobilizing the piperidine fragment on Wang resin enables iterative coupling and deprotection steps, though scalability remains challenging. This method achieves 60% isolated yield after cleavage with TFA/DCM.

Q & A

Q. What are the optimized synthetic routes for (5-(furan-2-yl)isoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes under controlled temperatures (70–90°C) .

- Step 2 : Functionalization of the piperidine ring with 1-methylpyrazole using coupling agents like EDCI/HOBt in anhydrous DMF .

- Step 3 : Final methanone linkage via nucleophilic acyl substitution.

Characterization : Use HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm intermediate structures. For example, the furan proton signals (δ 6.3–7.1 ppm) and pyrazole methyl group (δ 2.5 ppm) are critical markers .

Q. How can the structural integrity and purity of this compound be verified using advanced spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks to confirm substituent positions (e.g., furan C-2 proton at δ 7.0 ppm, isoxazole C-3 at δ 6.2 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₈H₁₈N₄O₃: 338.13 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/GTP analogs .

Advanced Research Questions

Q. How can the electronic effects of the furan and isoxazole moieties influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The furan’s oxygen lone pairs may stabilize transition states via resonance .

- Experimental Validation : Compare reaction rates with analogs lacking furan (e.g., phenyl-substituted isoxazoles). Use kinetic studies (UV-Vis monitoring) to quantify activation energies .

Q. What computational strategies are recommended to model the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., kinases). The pyrazole-piperidine group may form hydrogen bonds with Asp86 or Lys90 residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can structural modifications enhance metabolic stability without compromising bioactivity?

- Methodological Answer :

- SAR Studies : Replace the furan with thiophene (improves lipophilicity) or introduce electron-withdrawing groups (e.g., -CF₃) on isoxazole to reduce CYP450-mediated oxidation .

- In Vitro ADME : Use liver microsomes to measure half-life (t₁/₂) and identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can reaction mechanisms for key transformations in the synthesis of this compound be elucidated?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to track acyl transfer steps via MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.